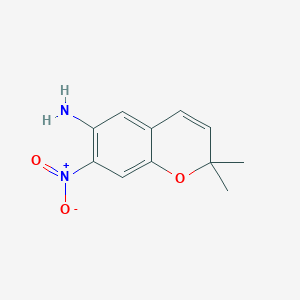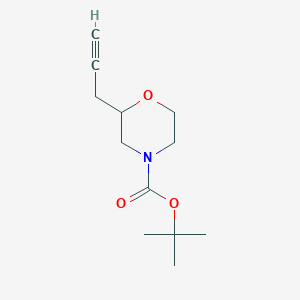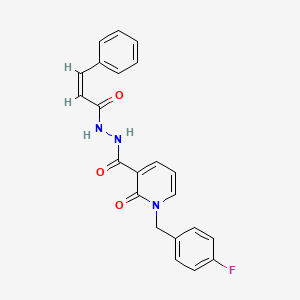
N1-(2-chlorobenzyl)-N2-(2-(furan-2-yl)-2-morpholinoethyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that contains several functional groups, including a chlorobenzyl group, a furan ring, a morpholino group, and an oxalamide group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement and connectivity of its atoms. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used to determine the structure of complex organic molecules .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For instance, the chlorobenzyl group might undergo nucleophilic aromatic substitution reactions, while the oxalamide group could participate in condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These properties could include solubility, melting point, boiling point, and reactivity .Applications De Recherche Scientifique
N1-(2-chlorobenzyl)-N2-(2-(furan-2-yl)-2-morpholinoethyl)oxalamide has been extensively studied for its potential applications in various fields. One of the major areas of research is its use as a potential anticancer agent. Studies have shown that this compound has significant cytotoxic effects on various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been found to induce apoptosis in cancer cells, which is a crucial mechanism for inhibiting cancer growth.
Another area of research is the use of this compound as a potential anti-inflammatory agent. Studies have shown that this compound has significant anti-inflammatory effects in animal models of inflammation. It has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are key mediators of inflammation.
Mécanisme D'action
The mechanism of action of N1-(2-chlorobenzyl)-N2-(2-(furan-2-yl)-2-morpholinoethyl)oxalamide is not fully understood. However, studies have suggested that the compound exerts its biological effects by inhibiting various enzymes and signaling pathways. For example, it has been found to inhibit the activity of topoisomerase II, which is an enzyme involved in DNA replication and repair. It has also been found to inhibit the NF-κB signaling pathway, which is a key mediator of inflammation.
Biochemical and Physiological Effects:
This compound has been found to have significant biochemical and physiological effects. In vitro studies have shown that this compound has cytotoxic effects on various cancer cell lines. It has also been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are key mediators of inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using N1-(2-chlorobenzyl)-N2-(2-(furan-2-yl)-2-morpholinoethyl)oxalamide in lab experiments is its diverse biological activities. This compound has been found to have significant anticancer and anti-inflammatory effects, which make it a promising candidate for further research. However, one of the major limitations of using this compound is its complex synthesis method, which makes it difficult to produce in large quantities.
Orientations Futures
There are several future directions for research on N1-(2-chlorobenzyl)-N2-(2-(furan-2-yl)-2-morpholinoethyl)oxalamide. One area of research is the development of more efficient synthesis methods for this compound. This would enable researchers to produce larger quantities of the compound, which would facilitate further research.
Another area of research is the identification of the specific enzymes and signaling pathways that are targeted by this compound. This would provide valuable insights into the mechanism of action of this compound and could lead to the development of more targeted therapies.
Finally, there is a need for further studies to evaluate the safety and efficacy of this compound in animal models and clinical trials. This would provide valuable information on the potential applications of this compound in human medicine.
Méthodes De Synthèse
The synthesis of N1-(2-chlorobenzyl)-N2-(2-(furan-2-yl)-2-morpholinoethyl)oxalamide is a complex process that involves multiple steps. The starting materials for the synthesis are 2-chlorobenzylamine, furfurylamine, and morpholine. The first step involves the reaction of 2-chlorobenzylamine with oxalyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with furfurylamine and morpholine to form the final product, this compound.
Safety and Hazards
Propriétés
IUPAC Name |
N-[(2-chlorophenyl)methyl]-N'-[2-(furan-2-yl)-2-morpholin-4-ylethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O4/c20-15-5-2-1-4-14(15)12-21-18(24)19(25)22-13-16(17-6-3-9-27-17)23-7-10-26-11-8-23/h1-6,9,16H,7-8,10-13H2,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHGXBJYZEVYYGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC(=O)C(=O)NCC2=CC=CC=C2Cl)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

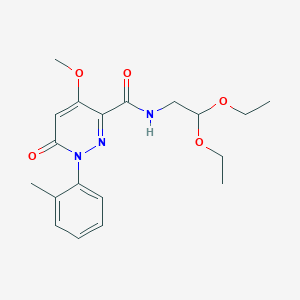
![3-[4-Methyl-7-[(2-methylnaphthalen-1-yl)methoxy]-2-oxochromen-3-yl]propanoic acid](/img/structure/B2475893.png)
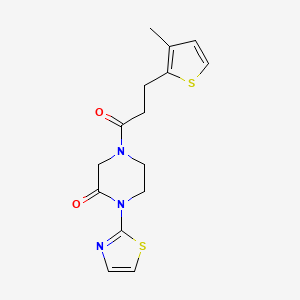
![(E)-3-(3,4-dimethoxyphenyl)-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)acrylamide](/img/structure/B2475898.png)
![N-{3-[1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methylbenzamide](/img/structure/B2475901.png)
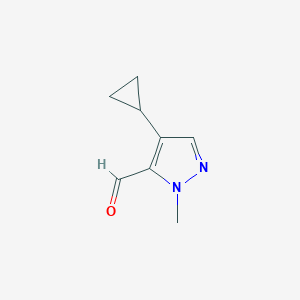
![N-[2,2,2-trichloro-1-(furan-2-ylmethylamino)ethyl]furan-2-carboxamide](/img/structure/B2475904.png)
![N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2475905.png)
![2-amino-N-(2,5-dimethoxyphenyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B2475907.png)
![N-1,3-benzodioxol-5-yl-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2475908.png)

